2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide
Description
2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide is a piperidine-derived compound featuring a benzyloxymethyl substituent at the 4-position of the piperidine ring and an acetamide group at the 1-position. Its significance lies in its structural similarity to bioactive molecules, particularly piperidine-based acetamides and benzyl-substituted derivatives documented in pharmaceutical research .
Properties
IUPAC Name |
2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-15(18)10-17-8-6-14(7-9-17)12-19-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDMDCXYKPAEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide typically involves the reaction of piperidine derivatives with benzyloxy methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with acetamide under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, secondary amines, alcohols, aldehydes, and carboxylic acids .
Scientific Research Applications
2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy methyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Research Implications and Gaps
- Activity Prediction : The benzyloxymethyl group may enhance blood-brain barrier penetration compared to polar substituents in and .
- Safety Data: Unlike Benzyl 4-aminopiperidine-1-carboxylate, the target compound’s acetamide group reduces reactivity risks, but in vivo studies are needed .
- Therapeutic Potential: Structural parallels to kinase inhibitors () suggest possible anticancer applications, though functional assays are required for validation .
Biological Activity
2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide is a synthetic compound with a unique chemical structure that includes a piperidine ring, a benzyloxy methyl group, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in various therapeutic areas.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : Approximately 268.33 g/mol
The benzyloxy methyl group enhances the compound's binding affinity to biological targets, which may lead to significant biological effects, including the modulation of enzymatic pathways and receptor activities.
The biological activity of 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide is primarily attributed to its interaction with specific enzymes and receptors. The compound's mechanism includes:
- Enzyme Inhibition : It may inhibit enzymes involved in neurological disorders and cancer pathways, particularly tankyrase enzymes that play a role in Wnt signaling.
- Receptor Modulation : The compound could act as a modulator for neurotransmitter systems, potentially offering neuroprotective effects.
Biological Activities
Research indicates that 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide exhibits a range of biological activities:
- Neuroprotective Effects : Evidence suggests that derivatives of piperidine compounds can protect neurons from damage, which is crucial in neurodegenerative diseases.
- Antitumor Potential : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide | Piperidine ring with benzyloxy methyl group | Neuroprotective, potential antitumor activity |
| N-(2-methylphenyl)-N'-(4-piperidinyl)urea | Urea group instead of acetamide | Antitumor activity |
| 1-(4-benzoylpiperidin-1-yl)-ethanone | Ketone instead of acetamide | Analgesic properties |
| N-benzyl-N'-(3-pyridyl)urea | Pyridine ring substitution | Neuroprotective effects |
In Vitro Studies
In vitro assays have demonstrated that compounds with similar piperidine structures can significantly inhibit various biological pathways. For instance, studies have shown that these compounds can modulate the PD-1/PD-L1 interaction, which is crucial for immune response regulation .
Research Implications
The findings surrounding 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide suggest its potential as a therapeutic agent in treating neurological disorders and certain types of cancer. Further studies are warranted to explore its efficacy and safety profiles in clinical settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide?
- Synthesis : Multi-step organic reactions are typically employed, starting with functionalization of the piperidine ring. For example, benzyloxy-methyl substitution at the 4-position of piperidine can be achieved via nucleophilic substitution, followed by acetamide coupling using activated carboxylic acid derivatives (e.g., EDCI/HOBt) .
- Characterization : Post-synthesis purification (e.g., column chromatography) is critical. Structural confirmation requires:
- NMR : and NMR in deuterated solvents (e.g., DMSO-d6) to identify benzyloxy methyl protons (δ 4.5–5.0 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 307.1782 for C₁₆H₂₂N₂O₂) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (benzyl ether C-O) .
Q. How can researchers investigate the biological activity of this compound?
- Target Selection : Prioritize targets based on structural analogs (e.g., piperidine-acetamide derivatives interacting with acetylcholine receptors or enzymes like acetylcholinesterase) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., Ellman’s method for cholinesterase activity) with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays (e.g., -labeled ligands for GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
- Substituent Variation : Synthesize derivatives with modifications to the benzyloxy group (e.g., halogens, methoxy) or piperidine ring (e.g., fluorination at C4) .
- Activity Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening.
- Data Analysis : Corrogate activity trends using multivariate regression (e.g., QSAR with descriptors like logP, polar surface area) .
- Example SAR Table :
| Substituent (R) | LogP | IC₅₀ (µM, Acetylcholinesterase) |
|---|---|---|
| -H | 2.1 | 45.3 |
| -F | 2.3 | 28.7 |
| -OCH₃ | 1.8 | 62.1 |
Q. What computational strategies optimize reaction pathways for scalable synthesis?
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify low-energy pathways for key steps (e.g., piperidine functionalization) .
- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts/solvents for amide coupling .
- Experimental Validation : Apply design of experiments (DOE) with factors like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) .
Q. How can contradictory data in biological assays be resolved?
- Root-Cause Analysis :
- Purity Verification : Re-characterize batches via HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
- Assay Conditions : Test activity under varied pH (6.5–7.4), ionic strength, and co-solvents (e.g., DMSO ≤1%) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
